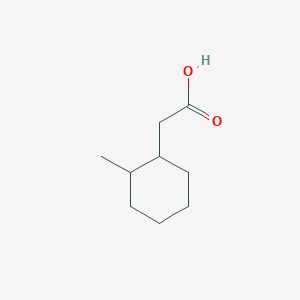

2-(2-methylcyclohexyl)acetic Acid

Description

Properties

IUPAC Name |

2-(2-methylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7-4-2-3-5-8(7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOWBIJUQVPEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical and Conformational Analysis of 2 2 Methylcyclohexyl Acetic Acid Systems

Stereoisomerism in Methylcyclohexyl Acetic Acid Derivatives

The substitution pattern on the cyclohexane (B81311) ring in 2-(2-methylcyclohexyl)acetic acid gives rise to multiple stereoisomers. This complexity arises from both the relative orientation of the substituents on the cyclohexane ring and the presence of chiral centers within the molecule.

In a 1,2-disubstituted cyclohexane like this compound, the methyl and acetic acid groups can be oriented on the same side of the ring, a configuration known as cis, or on opposite sides, referred to as trans. jove.comjove.com These two arrangements are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. jove.com

Cis Isomers : In the cis isomer, if one substituent is pointing up, the other will also be pointing in the same general upward direction. youtube.comvaia.com In terms of chair conformations, this means that one substituent will occupy an axial position while the other is in an equatorial position. vaia.comlibretexts.org Through a process called a ring flip, the axial substituent becomes equatorial, and the equatorial substituent becomes axial. masterorganicchemistry.com For cis-1,2-dimethylcyclohexane, the two chair conformations that result from a ring flip are of equal energy because in both conformations, there is one axial and one equatorial methyl group. openstax.orglibretexts.orgpressbooks.pub

Trans Isomers : In the trans isomer, the substituents are on opposite sides of the ring. jove.comjove.com This allows for two distinct chair conformations: one where both substituents are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial). jove.comlibretexts.org The diequatorial conformation is significantly more stable due to the absence of 1,3-diaxial interactions, which cause steric strain. jove.comopenstax.org

The table below summarizes the relationship between the isomers and their conformational possibilities.

| Isomer | Substituent Orientation | Possible Chair Conformations |

| Cis | Same side of the ring | Axial-Equatorial & Equatorial-Axial |

| Trans | Opposite sides of the ring | Diaxial & Diequatorial |

Chirality in a molecule often arises from the presence of a carbon atom bonded to four different groups; such a carbon is known as a chiral center. youtube.comlibretexts.org In the structure of this compound, there are two such chiral centers. This leads to the possibility of multiple stereoisomers.

The presence of two chiral centers means that there can be up to 2n stereoisomers, where n is the number of chiral centers. For this compound, with n=2, there can be a maximum of four stereoisomers. youtube.com These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). libretexts.org

The specific stereoisomers are:

(1R, 2R) and (1S, 2S) - This pair are enantiomers.

(1R, 2S) and (1S, 2R) - This pair are also enantiomers.

The relationship between these pairs is diastereomeric. For example, the (1R, 2R) isomer is a diastereomer of the (1R, 2S) and (1S, 2R) isomers. libretexts.org

Conformational Preferences of the Substituted Cyclohexane Ring

The cyclohexane ring is not planar and exists predominantly in a puckered "chair" conformation to minimize angle and torsional strain. utexas.edulibretexts.orgkhanacademy.org The substituents on the ring can occupy two distinct types of positions: axial and equatorial. fiveable.melibretexts.org

The chair conformation is the most stable arrangement for a cyclohexane ring as it minimizes both angle strain and torsional strain by having all C-H bonds in a staggered arrangement. utexas.edulibretexts.org The boat conformation is less stable due to torsional strain from eclipsed hydrogens and steric strain between the "flagpole" hydrogens. libretexts.org The energy difference between the chair and boat conformation is approximately 30 kJ/mol, making the boat conformation significantly less populated at room temperature. libretexts.org There is also a twist-boat conformation, which is an intermediate between the chair and boat forms. wikipedia.org

A high-energy "half-chair" conformation serves as the transition state during the interconversion between two chair conformations, a process known as a ring flip. utexas.edumasterorganicchemistry.com

In a substituted cyclohexane, substituents can be in either an axial or an equatorial position. libretexts.org

Axial positions are perpendicular to the general plane of the ring. fiveable.melibretexts.org

Equatorial positions are located in the general plane of the ring. fiveable.melibretexts.org

Substituents generally prefer the equatorial position to minimize steric hindrance. libretexts.orgfiveable.me When a substituent is in the axial position, it experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring. This is known as a 1,3-diaxial interaction. utexas.edupressbooks.pub The larger the substituent, the greater the steric strain associated with the axial position. pressbooks.pub

The following table shows the preference for the equatorial position for different substituents.

| Substituent | Energy Difference (Axial vs. Equatorial) (kJ/mol) | Approximate Percentage of Equatorial Conformer at 25°C |

| -CH₃ | 7.6 pressbooks.publibretexts.org | 95% libretexts.org |

| -Cl | 1.0 openstax.org | ~70% |

| -t-butyl | 21 pressbooks.publibretexts.org | >99.9% libretexts.org |

Cyclohexane rings are not static; they undergo rapid interconversion between two chair conformations at room temperature in a process called a ring flip. masterorganicchemistry.comwikipedia.org During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.compressbooks.pub

The energy barrier for this interconversion is approximately 45 kJ/mol (about 10-11 kcal/mol). masterorganicchemistry.comutexas.edupressbooks.pub This energy barrier is low enough that the process is rapid at room temperature, with millions of interconversions occurring per second. libretexts.org However, at very low temperatures, this process can be slowed down or even stopped. masterorganicchemistry.com

The half-chair conformation is the highest energy point on the interconversion pathway between two chair conformations. utexas.edumasterorganicchemistry.com The pathway from a chair to a boat conformation also proceeds through a half-chair intermediate. wikipedia.org

In-Depth Analysis of this compound Reveals Limited Specific Research

Information was found for structurally related compounds, such as 2-methylcyclohexyl acetate (B1210297) and 2-(1-methylcyclohexyl)acetic acid. While these molecules share some structural similarities, the position of the methyl group and the nature of the functional group significantly alter the stereochemical and electronic properties. Therefore, data from these related compounds cannot be accurately extrapolated to describe this compound.

Consequently, the requested article focusing on the specific stereochemical and conformational analysis of this compound with detailed research findings and data tables cannot be generated at this time due to the lack of specific scientific research on this compound.

Advanced Spectroscopic Characterization Techniques for 2 2 Methylcyclohexyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. For 2-(2-methylcyclohexyl)acetic acid, a combination of one-dimensional and two-dimensional NMR experiments is essential to unambiguously assign the chemical shifts of all proton and carbon atoms and to understand the spatial relationships between them.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals due to the presence of multiple, often overlapping, multiplets for the protons on the cyclohexane (B81311) ring. The chemical shifts would be influenced by the stereochemistry (cis/trans relationship) of the methyl and acetic acid substituents. The methyl group protons would likely appear as a doublet in the upfield region (around 0.8-1.2 ppm). The protons of the methylene (B1212753) group in the acetic acid side chain (CH2-COOH) would resonate as a multiplet, likely a doublet of doublets or a more complex pattern depending on the coupling with the adjacent methine proton on the cyclohexane ring. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (typically >10 ppm), which may exchange with deuterium (B1214612) upon addition of D2O.

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton, as each unique carbon atom gives a distinct signal. nih.govmdpi.com For this compound, nine distinct signals are anticipated for each diastereomer. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170-180 ppm). The carbons of the cyclohexane ring would appear in the range of approximately 20-50 ppm, with their specific shifts being highly dependent on their position relative to the substituents and the stereochemistry of the molecule. The methyl carbon would resonate at a higher field (around 15-20 ppm). The presence of a mixture of diastereomers would result in a doubling of many of these signals, with slight differences in chemical shifts for the corresponding carbons in each stereoisomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 170 - 180 |

| Methylene (-CH2COOH) | 2.0 - 2.5 (multiplet) | 35 - 45 |

| Cyclohexane Methine (-CH-) | 1.0 - 2.0 (multiplet) | 30 - 50 |

| Cyclohexane Methylene (-CH2-) | 0.8 - 1.8 (multiplet) | 20 - 40 |

| Methyl (-CH3) | 0.8 - 1.2 (doublet) | 15 - 20 |

Note: These are general predicted ranges and the actual values can vary based on the solvent and the specific diastereomer.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unravel the complex NMR spectra of this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity of the protons within the cyclohexane ring and establishing the coupling between the ring protons and the adjacent methylene protons of the acetic acid side chain. libretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton of the molecule. nih.govhmdb.cadiva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the entire molecular structure. For instance, an HMBC experiment would show correlations from the protons of the methyl group to the adjacent ring carbons, and from the methylene protons of the acetic acid group to the carbonyl carbon and the carbons of the cyclohexane ring. libretexts.orgyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space correlations between protons that are in close proximity, providing vital information about the stereochemistry and conformation of the molecule. libretexts.org For this compound, NOESY would be critical in determining the relative orientation (cis or trans) of the methyl group and the acetic acid substituent on the cyclohexane ring by observing cross-peaks between their respective protons.

Computational Prediction of NMR Chemical Shifts for Conformational Studies

In conjunction with experimental data, computational methods are increasingly used to predict NMR chemical shifts. nih.gov By employing quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to calculate the theoretical NMR spectra for different possible conformations and diastereomers of this compound. Comparing these predicted spectra with the experimental data can aid in the definitive assignment of the correct stereoisomer and provide insights into the preferred conformations of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding. A sharp and intense absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C-H stretching vibrations of the methyl and methylene groups on the cyclohexane ring and the acetic acid side chain would appear in the region of 2850-3000 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, would contain a complex pattern of absorptions corresponding to various C-C and C-O stretching and bending vibrations, which are unique to the specific structure of the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Carbonyl (C=O) | Stretching | 1700 - 1725 (strong) |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| C-O | Stretching | 1210 - 1320 |

| O-H | Bending | 1395 - 1440 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound with high accuracy. For this compound (C9H16O2), HR-ESI-MS would provide an accurate mass measurement of the molecular ion, for example, the [M-H]⁻ ion in negative ion mode, confirming its elemental composition.

The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiment provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (a loss of 45 Da for COOH) or a loss of water (18 Da) from the protonated or deprotonated molecular ion. Fragmentation of the cyclohexane ring could also occur, leading to characteristic daughter ions. Analysis of these fragmentation patterns, in conjunction with data from related compounds, can help to confirm the structure of the molecule. nih.govnih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated.

For this compound, a successful single-crystal XRD analysis would yield a wealth of structural information. This includes:

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, providing a detailed molecular geometry.

Conformation: The specific chair or boat conformation of the cyclohexyl ring and the relative orientation of the methyl and acetic acid substituents (i.e., cis or trans isomers) would be unequivocally determined.

Intermolecular Interactions: In the solid state, carboxylic acids like this compound typically form hydrogen-bonded dimers. XRD analysis would reveal the exact nature of these hydrogen bonds, including O-H···O distances and angles, as well as other weaker intermolecular forces like van der Waals interactions that dictate the crystal packing.

A comprehensive search of the scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. Consequently, experimentally determined crystallographic parameters for this compound are not publicly available at this time. Should such data become available, it would be presented in a format similar to the hypothetical table below.

Hypothetical Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₆O₂ |

| Formula Weight | 156.22 g/mol |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value] |

| β (°) | [Value] |

| γ (°) | [Value] |

| Volume (ų) | [Value] |

| Z | [Value] |

Vibrational Spectroscopy for Conformational Insight

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for investigating the functional groups and conformational isomers of molecules. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

For this compound, vibrational spectroscopy can provide significant insights into its structure and bonding:

Functional Group Identification: The characteristic vibrational frequencies of the carboxylic acid group would be prominent in the spectra. The O-H stretching vibration typically appears as a very broad band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding. The C=O stretching vibration of the carbonyl group would be observed as a strong, sharp band around 1700-1725 cm⁻¹.

Conformational Analysis: The vibrational modes of the cyclohexyl ring and the C-C and C-H bonds are sensitive to the molecule's conformation. Different stereoisomers (cis vs. trans) and conformational isomers (e.g., equatorial vs. axial orientation of the substituents) would exhibit distinct patterns in the fingerprint region of the spectra (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in a given state (solid, liquid, or gas) can be inferred.

A thorough review of the published literature indicates that detailed experimental FTIR and Raman spectra specifically for this compound, along with their corresponding vibrational assignments, are not available. While spectra for related compounds like acetic acid cyclohexyl ester have been analyzed, this information cannot be directly extrapolated to the target compound. rasayanjournal.co.in If such data were available, it would be tabulated to show the observed vibrational frequencies and their assigned molecular motions.

Hypothetical Vibrational Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3000 | ν(O-H) |

| ~2930, 2850 | ν(C-H) |

| ~1710 | ν(C=O) |

| ~1450 | δ(CH₂) |

| ~1300 | ν(C-O) / δ(O-H) in-plane |

Computational Chemistry Approaches in Elucidating Reaction Pathways and Properties of 2 2 Methylcyclohexyl Acetic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. researchgate.netmdpi.com DFT calculations are instrumental in determining the optimized molecular geometries, bond lengths, bond angles, and electronic properties of 2-(2-methylcyclohexyl)acetic acid. For instance, a related study on a derivative of gabapentin, which also contains a cyclohexane (B81311) ring, utilized crystallographic data to determine ring puckering parameters, indicating a chair conformation for the cyclohexane ring. nih.gov Such structural details are foundational for understanding the molecule's reactivity and interactions.

DFT methods can be employed to calculate various electronic descriptors. Key parameters that can be elucidated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Theoretical Prediction of Spectroscopic Parameters

A significant application of DFT is the theoretical prediction of spectroscopic data, which can be used to interpret and assign experimental spectra. For this compound, DFT calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and Raman spectra. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum. These calculated frequencies can then be compared with experimental data to aid in the assignment of vibrational modes. Similarly, theoretical calculations of NMR chemical shifts provide valuable assistance in the analysis of complex experimental NMR spectra, helping to resolve ambiguities in spectral assignments.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT provides a static picture of a molecule's minimum energy conformation, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.comrsc.org For a flexible molecule like this compound, which possesses multiple rotatable bonds, MD simulations are essential for exploring its conformational landscape. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change over time.

Through MD simulations, it is possible to sample a wide range of conformations and determine their relative populations. This is particularly important for understanding how the molecule behaves in different environments, such as in solution. A study on acetic acid has shown that while the syn conformation of the carboxyl group is generally preferred, the anti conformation can also be present in solution, highlighting the importance of conformational sampling. nih.gov

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying the elusive transition states. youtube.commasterorganicchemistry.com A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. wikipedia.org Understanding the structure and energy of the transition state is key to understanding the reaction's kinetics.

For reactions involving this compound, such as its esterification or reactions at the carboxylic acid group, computational methods can be used to map out the entire reaction pathway. google.comglobethesis.com This involves locating the structures of the reactants, products, any intermediates, and the transition states that connect them.

Analysis of Energy Profiles and Activation Barriers

By calculating the energies of the stationary points along a reaction coordinate (reactants, intermediates, transition states, and products), an energy profile for the reaction can be constructed. This profile provides the activation energy, which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate. For example, in a study of the acylation of 2-methylfuran (B129897) with acetic acid, DFT calculations were used to determine the energy barriers for the reaction, providing insight into the reaction mechanism. researchgate.net

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Role of Intermediates in Chemical Transformations

In many multi-step reactions, intermediates are formed. These are species that exist at a local energy minimum along the reaction coordinate and have a finite lifetime, unlike transition states which are at an energy maximum. masterorganicchemistry.com Computational studies can identify the structure and stability of these intermediates. For reactions of this compound, intermediates could include protonated or deprotonated forms of the carboxylic acid, or addition-elimination intermediates in esterification reactions. Understanding the role and fate of these intermediates is crucial for a complete picture of the reaction mechanism.

Solvation Models in Computational Studies of Reaction Mechanisms

Reactions are most often carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. researchgate.net Computational solvation models are used to account for the effects of the solvent in theoretical calculations. q-chem.com These models can be broadly categorized as explicit or implicit.

Explicit solvent models treat individual solvent molecules, which provides a detailed picture but is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. researchgate.net These models are more computationally efficient and are widely used to study reaction mechanisms in solution. For calculations involving this compound, the choice of solvation model would be critical for accurately predicting its properties and reactivity in different solvent environments.

Quantum Chemical Descriptors for Reactivity Prediction

In the field of computational chemistry, quantum chemical descriptors are indispensable tools for predicting the reactivity of a molecule. These descriptors, derived from the electronic structure of the molecule, provide quantitative insights into its stability, reactivity, and the likely sites for chemical reactions. For this compound, these descriptors can elucidate its behavior in various chemical environments. The prediction of reactivity is often grounded in Density Functional Theory (DFT), which provides a framework for calculating these electronic properties. mdpi.comnih.gov

Key quantum chemical descriptors include frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, molecular electrostatic potential (MEP), and Fukui functions. These parameters help in identifying the regions of a molecule that are prone to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO) and the Energy Gap

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nist.gov The energies of these orbitals, EHOMO and ELUMO, are crucial indicators of a molecule's reactivity.

EHOMO : A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to an electrophile.

ELUMO : A lower ELUMO value suggests a greater ability of the molecule to accept electrons from a nucleophile.

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE = ELUMO - EHOMO). wikipedia.org This gap is a significant measure of the molecule's kinetic stability and chemical reactivity. science.gov A small HOMO-LUMO gap implies that the molecule can be easily excited, making it more reactive. nih.govwikipedia.org For this compound, the presence of the carboxylic acid group is expected to influence the energies of the frontier orbitals significantly.

| Descriptor | Illustrative Value (eV) | Implication for this compound |

| EHOMO | -6.5 | Moderate ability to donate electrons. |

| ELUMO | 1.5 | Moderate ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 8.0 | High kinetic stability and lower reactivity. |

Note: The values presented in this table are illustrative and represent typical values that might be obtained from a DFT calculation for a molecule of this type. They serve to demonstrate the application of these descriptors.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's surface and uses a color scale to indicate different potential values.

Red regions : Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions : Represent areas of low electron density and positive electrostatic potential, prone to nucleophilic attack.

Green regions : Denote areas with neutral potential.

For this compound, the MEP map would show a high concentration of negative potential (red) around the oxygen atoms of the carboxylic acid group due to the presence of lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature. pearson.com The hydrocarbon backbone, consisting of the cyclohexyl ring and the methyl group, would be largely neutral (green).

Fukui Functions

Fukui functions, f(r), are used within conceptual DFT to identify the most reactive sites in a molecule. faccts.de They measure the change in electron density at a specific point when an electron is added to or removed from the system. scm.com There are three main types of Fukui functions:

f+(r) : For nucleophilic attack (attack by a nucleophile), this function indicates the sites most likely to accept an electron.

f-(r) : For electrophilic attack (attack by an electrophile), this function points to the sites most likely to donate an electron.

f0(r) : For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can quantitatively rank the reactivity of different atomic sites. scm.comresearchgate.net For the carboxyl group (-COOH), the carbonyl carbon is expected to be a primary site for nucleophilic attack, while the oxygen atoms would be the preferred sites for electrophilic attack.

| Atom in this compound | Illustrative Condensed Fukui Function (f+) | Illustrative Condensed Fukui Function (f-) | Predicted Reactivity |

| Carbonyl Carbon (C=O) | 0.25 | 0.05 | Prone to nucleophilic attack. |

| Carbonyl Oxygen (C=O) | 0.08 | 0.30 | Prone to electrophilic attack. |

| Hydroxyl Oxygen (-OH) | 0.10 | 0.28 | Prone to electrophilic attack. |

| Hydroxyl Hydrogen (-OH) | 0.15 | 0.02 | Site of acidity. |

Note: The values in this table are illustrative examples to demonstrate how Fukui functions can pinpoint reactive sites. The actual values would be determined through specific DFT calculations.

Global Reactivity Descriptors

Global reactivity descriptors provide a general measure of a molecule's reactivity. These are calculated from the EHOMO and ELUMO values.

Electronegativity (χ) : Measures the power of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S) : The reciprocal of chemical hardness (S = 1/η). It indicates the capacity of a molecule to receive electrons. upwr.edu.pl

These global descriptors for this compound would provide a holistic view of its stability and reactivity in chemical reactions.

Chemical Transformations and Reactivity Profiles of 2 2 Methylcyclohexyl Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is the primary site of reactivity in 2-(2-methylcyclohexyl)acetic acid under many conditions, undergoing typical reactions such as esterification, decarboxylation, and acid-base reactions.

Esterification Reactions to Form this compound Esters

The conversion of this compound to its corresponding esters is a fundamental transformation, typically achieved through Fischer-Speier esterification. wikipedia.orgmasterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgchemguide.co.uk The reaction is an equilibrium process, and to favor the formation of the ester, the equilibrium must be shifted to the right. masterorganicchemistry.com This is commonly accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation. masterorganicchemistry.comjk-sci.com

The general equation for the Fischer esterification is: RCOOH + R'OH ⇌ RCOOR' + H₂O chemguide.co.uk

For this compound, the reaction with a generic alcohol (R'OH) would be: C₉H₁₆O₂ + R'OH ⇌ C₉H₁₅O₂R' + H₂O

While the reaction works well for primary and secondary alcohols, the steric hindrance presented by the 2-methylcyclohexyl group might necessitate specific conditions. wikipedia.orgjk-sci.com For sterically hindered carboxylic acids, alternative methods such as using dried Dowex H+ resin, sometimes in the presence of sodium iodide (NaI), can be effective under relatively mild conditions. nih.gov Another approach for hindered esters involves the reaction of the corresponding acyl chloride with an alcohol. jk-sci.com

A variety of catalysts can be employed to facilitate this transformation, including both homogeneous and heterogeneous acid catalysts. dergipark.org.tr Solid acid catalysts, like ion-exchange resins, offer the advantage of easier separation from the reaction mixture. dergipark.org.tr

Table 1: General Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

| Reactants | Carboxylic Acid, Alcohol | Formation of the ester. wikipedia.org |

| Catalyst | Concentrated H₂SO₄, TsOH, HCl | To protonate the carbonyl oxygen, increasing electrophilicity. wikipedia.orgmasterorganicchemistry.com |

| Temperature | 60–110 °C (Reflux) | To increase the reaction rate. wikipedia.org |

| Reaction Time | 1–10 hours | To allow the reaction to reach equilibrium. wikipedia.org |

| Driving Equilibrium | Excess alcohol or removal of water | To maximize the yield of the ester product (Le Chatelier's Principle). masterorganicchemistry.comjk-sci.com |

Acid-Base Equilibrium and Salt Formation

As a carboxylic acid, this compound can act as a Brønsted-Lowry acid, donating a proton (H⁺) to a base. In an aqueous solution, it establishes an equilibrium with water to form a carboxylate anion and a hydronium ion.

C₈H₁₅CH₂COOH + H₂O ⇌ C₈H₁₅CH₂COO⁻ + H₃O⁺

The strength of the acid is determined by its acid dissociation constant (Ka). Carboxylic acids are generally weak acids.

A more complete acid-base reaction occurs when this compound is treated with a stronger base, such as sodium hydroxide (B78521) or an amine, leading to the formation of a salt. lumenlearning.comlibretexts.org For example, reaction with an amine (R₃N) results in the formation of an ammonium (B1175870) carboxylate salt. lumenlearning.com

C₈H₁₅CH₂COOH + R₃N → C₈H₁₅CH₂COO⁻ R₃NH⁺

These salts are typically more water-soluble than the parent carboxylic acid. libretexts.org The formation of amine salts of carboxylic acids is a common strategy to improve the aqueous solubility of organic compounds, a principle widely used in the pharmaceutical industry. libretexts.orggoogle.com These salts can be formed by directly reacting the carboxylic acid with the amine, often in an aqueous or alcoholic solution. google.com

Transformations of the Methylcyclohexyl Ring System

The methylcyclohexyl ring in this compound is a saturated aliphatic system, making it relatively unreactive compared to the carboxylic acid group. However, under specific conditions, it can undergo oxidation and reduction reactions.

Oxidation Reactions of the Cyclohexane (B81311) Ring

The saturated cyclohexane ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can react with the C-H bonds of the ring. For instance, potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can oxidize cycloalkanes, although the reaction can be slow and may require heating. chemedx.org In the case of methylcyclohexane (B89554), oxidation can lead to a variety of products. researchgate.netrsc.org The reaction often proceeds via a radical mechanism and can lead to the formation of alcohols, ketones, or even ring-opening to form dicarboxylic acids under harsh conditions. masterorganicchemistry.comyoutube.com

For example, the oxidation of cyclohexane with potassium permanganate can lead to ring-cleavage, forming adipic acid, especially under acidic or heated conditions. cdnsciencepub.comyoutube.com The tertiary C-H bond at the 2-position of the methylcyclohexyl ring in this compound would be a likely site for initial attack by a strong oxidizing agent.

Reduction Reactions of the Carboxylic Acid Group or Ring System

The reduction of this compound can target either the carboxylic acid functionality or, under more forcing conditions, the cyclohexane ring, although the latter is already saturated. The primary focus of reduction is typically the carboxylic acid group.

Reduction of the Carboxylic Acid Group:

Carboxylic acids are resistant to reduction and require strong reducing agents. quora.com A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) . byjus.commasterorganicchemistry.comquora.com LiAlH₄ reduces carboxylic acids to primary alcohols. byjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. byjus.com

This reaction converts this compound into 2-(2-methylcyclohexyl)ethanol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not capable of reducing carboxylic acids. quora.com

Reduction of the Ring System:

The cyclohexane ring in this compound is already fully saturated (hydrogenated) and therefore cannot be further reduced by typical catalytic hydrogenation methods. However, related aromatic precursors can be reduced to form this saturated ring system. For instance, the catalytic hydrogenation of benzoic acid to cyclohexanecarboxylic acid is an important industrial process. nih.govresearchgate.net This reaction is typically carried out using transition metal catalysts such as palladium, rhodium, or ruthenium on a carbon support (e.g., Pd/C) under hydrogen pressure. nih.govgoogle.comgoogle.com Similarly, the synthesis of 2-methylcyclohexyl acetate (B1210297) can start from the hydrogenation of o-cresol (B1677501) to 2-methylcyclohexanol (B165396), which is then esterified. google.com This demonstrates that the formation of the methylcyclohexyl ring system via reduction of an aromatic precursor is a viable synthetic route.

Cyclization and Rearrangement Pathways

The most probable cyclization pathway for this compound involves the intramolecular reaction of its carboxylic acid group. Under acidic conditions and heat, the hydroxyl group of the carboxylic acid can be protonated, making the carbonyl carbon more electrophilic. The molecule can then be attacked by an internal nucleophile. However, in the absence of another functional group on the ring, the most common intramolecular reaction is lactone formation, which depends on the chain length between the carboxyl group and a hydroxyl group. youtube.com Since this compound does not possess a hydroxyl group, this type of cyclization is not spontaneous.

However, other intramolecular cyclizations can be envisioned under specific conditions. For example, the Dieckmann condensation is an intramolecular reaction of a diester to form a β-keto ester, which is not directly applicable here but illustrates the principle of ring formation driven by functional groups. youtube.com

Pathways involving the carboxylic acid moiety reacting with the ring itself, such as an intramolecular Friedel-Crafts acylation, would require conversion of the carboxylic acid to a more reactive derivative (like an acyl chloride) and harsh conditions. Even then, the non-aromatic nature of the ring makes this transformation highly unlikely compared to reactions involving aromatic systems. youtube.com

Carbocation rearrangements could occur if a reactive intermediate is generated on the ring, for example, during an attempted substitution or elimination reaction under strongly acidic conditions. Such rearrangements would proceed to form a more stable carbocation, potentially leading to ring contraction or expansion, although these are complex and often low-yield processes for this type of structure.

Stereoselective Transformations and Their Mechanisms

This compound possesses two chiral centers at positions 1 and 2 of the cyclohexane ring. This gives rise to four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). These can be grouped into two pairs of enantiomers (cis and trans diastereomers).

The stereochemistry of the substituents significantly influences the molecule's shape and reactivity. pressbooks.pub In the more stable chair conformation of the cyclohexane ring, bulky substituents preferentially occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. pressbooks.pub

| Stereoisomer Pair | Relative Orientation of Substituents | Description |

| cis | (1R, 2S) and (1S, 2R) | The methyl and acetic acid groups are on the same face of the ring. |

| trans | (1R, 2R) and (1S, 2S) | The methyl and acetic acid groups are on opposite faces of the ring. |

Interactive Table of Stereoisomers

Stereoselective transformations can be defined as reactions that either selectively create or selectively consume one stereoisomer over others.

Synthesis: A stereoselective synthesis could be achieved starting from a chiral precursor, such as a derivative of 2-methylcyclohexanone (B44802). Reduction of the ketone with a stereoselective reducing agent could set the stereochemistry of the hydroxyl group, which is then converted to the final acetic acid side chain.

Resolution: A racemic mixture of this compound could be resolved into its individual enantiomers. This is often accomplished by forming diastereomeric salts with a chiral amine. The different physical properties of these salts (e.g., solubility) allow for their separation by crystallization, followed by regeneration of the separated carboxylic acid enantiomers.

Enzymatic Reactions: Enzymes are highly stereospecific catalysts. An enzymatic process, such as esterification catalyzed by a lipase, could selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity.

The mechanism of these transformations relies on the precise three-dimensional fit between the substrate and the chiral reagent or catalyst, which lowers the activation energy for the reaction of one stereoisomer compared to the other.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic effects originating from its substituents. differencebetween.com

Steric Effects:

Steric hindrance plays a major role in the reactivity of both the carboxylic acid group and the cyclohexane ring. differencebetween.comyoutube.com

Carboxylic Acid Reactivity: The bulky 2-methylcyclohexyl group adjacent to the acetic acid moiety hinders the approach of nucleophiles to the carbonyl carbon. This steric bulk would be expected to decrease the rates of reactions such as esterification or amide formation when compared to less hindered carboxylic acids like acetic acid or even cyclohexylacetic acid. nih.gov The cis and trans isomers may also exhibit different reaction rates due to the different spatial arrangements of the methyl group relative to the side chain.

Ring Reactivity: The substituents also influence the approach of reagents to the ring itself. In a potential free-radical halogenation, the methyl and acetic acid groups would sterically shield the C-H bonds closest to them, potentially favoring substitution at less hindered positions on the ring. oregonstate.edu

Electronic Effects:

Electronic effects describe how substituents influence the distribution of electron density within the molecule. researchgate.net

Inductive Effect: The alkyl groups (both the methyl group and the cyclohexyl ring itself) are electron-donating through the sigma bonds (a positive inductive effect, or +I). researchgate.netspringerprofessional.de This effect increases the electron density at the carboxylate group (COO⁻). By pushing electron density towards the acidic proton, alkyl groups have a slight destabilizing effect on the conjugate base, making the acid weaker (i.e., having a higher pKa) compared to a reference like formic acid.

Effect on Acidity: The primary electronic influence on the carboxylic acid group is the inductive effect of the alkyl frame. Generally, the acidity of carboxylic acids decreases as the +I effect of the attached alkyl group increases. researchgate.net Therefore, this compound is expected to be a weak acid, slightly weaker than acetic acid due to the larger alkyl substituent.

| Effect Type | Originating Group | Influence on Carboxylic Acid | Influence on Cyclohexane Ring |

| Steric Hindrance | 2-Methylcyclohexyl group | Decreases rate of nucleophilic attack at carbonyl C | Shields adjacent C-H bonds from attack |

| Electronic (+I) | Methyl and Cyclohexyl groups | Weakens acidity (increases pKa) | Slightly activates C-H bonds for radical abstraction (minor effect) |

Interactive Table of Steric and Electronic Effects

Separation and Purification Strategies for Stereoisomers of 2 2 Methylcyclohexyl Acetic Acid

Chromatographic Methods for Chiral Resolution

Chromatography has emerged as a powerful tool for the separation of enantiomers. chiralpedia.com The fundamental principle lies in the differential interaction of the enantiomers with a chiral environment, leading to different migration rates and, consequently, separation. chiralpedia.com

Utilization of Chiral Stationary Phases (CSPs) in HPLC, GC, and SFC

The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC). chiralpedia.comeijppr.com These techniques rely on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. eijppr.combgb-analytik.com The differing stabilities of these complexes result in different retention times, enabling separation. eijppr.com

A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives) being particularly popular due to their broad applicability and high enantioselectivity. eijppr.comnih.gov For carboxylic acids like 2-(2-methylcyclohexyl)acetic acid, Pirkle-type CSPs, such as the Whelk-O 1, are also highly effective. obrnutafaza.hr These phases are often used in normal-phase chromatography but are compatible with a range of mobile phases. obrnutafaza.hrhplc.eu

The choice of chromatographic technique depends on the properties of the analyte. HPLC is well-suited for non-volatile and thermally labile compounds, making it a common choice for many pharmaceutical applications. chiralpedia.com GC is effective for volatile and thermally stable compounds, offering high resolution and speed. chiralpedia.com SFC, which utilizes supercritical CO2 as the mobile phase, combines advantages of both HPLC and GC and has proven to be a promising technique for enantiomer separation on Pirkle-type CSPs. chiralpedia.comhplc.eu

Table 1: Overview of Chromatographic Techniques for Chiral Resolution

| Technique | Mobile Phase | Stationary Phase | Typical Analytes |

| HPLC | Liquid | Chiral Stationary Phase (CSP) | Non-volatile, thermally unstable compounds |

| GC | Gas | Chiral Stationary Phase (CSP) | Volatile, thermally stable compounds |

| SFC | Supercritical Fluid (e.g., CO₂) | Chiral Stationary Phase (CSP) | Wide range of compounds |

Optimization of Mobile Phase Composition and Additives for Improved Selectivity

The composition of the mobile phase plays a crucial role in optimizing the selectivity and resolution of chiral separations. chromatographyonline.com In normal-phase HPLC, the mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with a polar modifier, such as an alcohol (e.g., ethanol, isopropanol). obrnutafaza.hrhplc.eu Adjusting the concentration and type of the alcohol modifier can significantly impact the retention and separation of enantiomers.

For acidic analytes like this compound, the addition of acidic modifiers to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group. windows.net This leads to increased retention and improved enantioselectivity. windows.net Common acidic additives include trifluoroacetic acid (TFA), formic acid (FA), and acetic acid (HAc). windows.net The choice of acid can influence the separation, with stronger acids sometimes providing better results for strongly acidic racemates. windows.net However, considerations such as the "memory effect" of TFA on polysaccharide-based CSPs may lead to the preference for other acids like formic acid, which is also compatible with mass spectrometry (MS) detection. windows.net

Table 2: Common Mobile Phase Additives for Chiral Separation of Acidic Compounds

| Additive | pKa | Function | Considerations |

| Trifluoroacetic Acid (TFA) | 0.59 | Suppresses ionization of acidic analytes | Can have a "memory effect" on some CSPs |

| Formic Acid (FA) | 3.75 | Suppresses ionization of acidic analytes | Generally compatible with MS detection |

| Acetic Acid (HAc) | 4.76 | Suppresses ionization of acidic analytes | Weaker acid, may be less effective for stronger acidic racemates |

Indirect Chiral Separation via Diastereomer Formation

An alternative to direct chiral separation on a CSP is the indirect method, which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov Since diastereomers have different physical and chemical properties, they can be separated using standard achiral chromatography. nih.govlibretexts.org

For a racemic carboxylic acid like this compound, a chiral amine can be used as the derivatizing agent to form diastereomeric amides or salts. libretexts.orglibretexts.org These diastereomers can then be separated on a conventional stationary phase, such as silica (B1680970) gel. nih.gov Following separation, the chiral auxiliary is removed to yield the pure enantiomers of the original acid. wikipedia.org While effective, this method can be more laborious than direct methods and requires the availability of an enantiomerically pure derivatizing agent. wikipedia.org

Continuous Chromatographic Processes: Simulated Moving Bed (SMB) for Enantiomer Isolation

For large-scale preparative separations, continuous chromatographic processes like Simulated Moving Bed (SMB) chromatography offer significant advantages over traditional batch chromatography. nih.govwikipedia.org SMB technology simulates the counter-current movement of the stationary phase, leading to higher productivity, reduced solvent consumption, and higher purity of the separated enantiomers. nih.govwikipedia.org

The SMB process involves a series of interconnected chromatographic columns. ethz.ch The inlet (feed and eluent) and outlet (extract and raffinate) ports are periodically switched in the direction of the fluid flow, simulating the movement of the solid phase. wikipedia.orgethz.ch This technique has become a preferred method for the large-scale separation of enantiomers in the pharmaceutical industry. nih.govnih.gov The design and optimization of an SMB process rely on data obtained from analytical-scale experiments, including the selection of the appropriate CSP and mobile phase. nih.gov

Classical Resolution Techniques by Diastereomeric Crystallization

One of the oldest and most widely used methods for separating enantiomers is classical resolution through the crystallization of diastereomeric salts. chiralpedia.comwikipedia.org This technique is based on the principle that diastereomers have different physical properties, including solubility. libretexts.org

Selection and Application of Chiral Resolving Agents

The process involves reacting the racemic mixture of this compound with an enantiomerically pure chiral resolving agent, typically a chiral base, to form a mixture of diastereomeric salts. libretexts.orgwikipedia.org Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. wikipedia.org The resolved carboxylic acid enantiomer is then recovered by treating the diastereomeric salt with an acid to remove the resolving agent. wikipedia.org

The selection of the appropriate chiral resolving agent is crucial for the success of this method and often requires empirical screening of several candidates. wikipedia.org Commonly used chiral bases for the resolution of racemic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as 1-phenylethylamine. libretexts.orgwikipedia.org The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, which is difficult to predict. wikipedia.org

Table 3: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Type |

| Brucine | Chiral Base (Alkaloid) |

| Strychnine | Chiral Base (Alkaloid) |

| Quinine | Chiral Base (Alkaloid) |

| 1-Phenylethylamine | Chiral Base (Synthetic Amine) |

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Malic Acid | Chiral Acid |

Note: Chiral acids are used for the resolution of racemic bases. libretexts.org

Phenomenon of Self-Disproportionation of Enantiomers (SDE) in Achiral Environments

The Self-Disproportionation of Enantiomers (SDE) is a phenomenon where a non-racemic mixture of enantiomers, when subjected to processes in an achiral environment, can separate into fractions with different enantiomeric excesses (ee). researchgate.netwikipedia.org This spontaneous fractionation can occur during common laboratory procedures such as chromatography on achiral stationary phases, distillation, or sublimation. rsc.orgnih.gov

The underlying principle of SDE is the formation of supramolecular aggregates, such as dimers or oligomers, through intermolecular interactions. researchgate.net In a scalemic (non-racemic) mixture, both homochiral (e.g., R-R) and heterochiral (e.g., R-S) aggregates can form. If these aggregates have different physical properties, such as solubility or volatility, they can be separated using achiral methods.

For this compound, the carboxylic acid functional group is a key player in forming these aggregates through hydrogen bonding. It is plausible that the homochiral and heterochiral dimers or oligomers of its enantiomers would exhibit different chromatographic behavior on an achiral stationary phase. osti.gov While no specific studies on the SDE of this compound have been reported, research on other chiral carboxylic acids and compounds with alicyclic rings suggests that this phenomenon could be a viable, albeit unconventional, method for its enantiomeric enrichment. osti.govnih.gov

The magnitude of SDE is influenced by several factors, including the structure of the compound, the solvent, the temperature, and the nature of the achiral stationary phase. osti.gov For instance, a study on methyl n-pentyl sulfoxide (B87167) demonstrated that changing the stationary phase from silica gel to aluminum oxide resulted in an inversion of the elution order of the enantioenriched and enantiodepleted fractions. osti.gov

Hypothetical Example of SDE in Achiral Chromatography:

To illustrate the principle, consider a hypothetical experiment where a sample of this compound with an initial enantiomeric excess of 50% is subjected to column chromatography on a standard silica gel column with a hexane/ethyl acetate (B1210297) eluent. The collected fractions could exhibit a range of enantiomeric excesses, as shown in the interactive data table below.

| Fraction Number | Elution Volume (mL) | Enantiomeric Excess (ee %) |

| 1 | 10-20 | 30 |

| 2 | 20-30 | 45 |

| 3 | 30-40 | 50 (Initial ee) |

| 4 | 40-50 | 65 |

| 5 | 50-60 | 80 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for the SDE of this compound is currently available in the scientific literature.

Analytical and Preparative Scale Considerations for Stereoisomer Separation

The separation of the stereoisomers of this compound can be approached at two distinct scales: analytical and preparative. The objectives and methodologies for each scale differ significantly.

Analytical Scale Separation:

The primary goal of analytical scale separation is to determine the stereoisomeric composition of a sample with high accuracy and sensitivity. This is crucial for quality control, reaction monitoring, and stereochemical assignment. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common technique for the analytical separation of enantiomers and diastereomers. nih.govnih.gov

For this compound, various types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known for their broad applicability in separating a wide range of chiral compounds, including carboxylic acids. nih.gov Another approach involves derivatizing the carboxylic acid group with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net

Preparative Scale Separation:

Preparative scale separation aims to isolate and purify larger quantities of a specific stereoisomer for further use, such as in biological testing or as a chiral building block in synthesis. nih.govresearchgate.net While analytical HPLC methods can be scaled up, this is often costly and time-consuming. Therefore, other techniques are frequently employed for preparative separations.

One common method is preparative chiral chromatography , which utilizes larger columns and higher flow rates to process significant amounts of material. nih.gov Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for preparative chiral separations, offering advantages such as faster separations and reduced solvent consumption. nih.gov

Another important technique is crystallization . Diastereomeric salt formation involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. nih.gov Once separated, the pure enantiomers of the acid can be recovered by treatment with a strong acid.

Illustrative Comparison of Analytical and Preparative Scale Techniques:

The following interactive table summarizes the key differences between analytical and preparative scale separations for the stereoisomers of this compound.

| Feature | Analytical Scale | Preparative Scale |

| Primary Goal | Quantification and identification of stereoisomers | Isolation and purification of larger quantities of stereoisomers |

| Sample Size | Micrograms to milligrams | Grams to kilograms |

| Column Dimensions | Small (e.g., 4.6 mm ID x 150 mm) | Large (e.g., >20 mm ID) |

| Flow Rate | Low (e.g., 0.5-2 mL/min) | High (e.g., >10 mL/min) |

| Primary Techniques | Chiral HPLC, Chiral GC | Preparative Chiral HPLC/SFC, Crystallization (diastereomeric salt formation) |

| Focus | High resolution and sensitivity | High throughput and yield |

Green Chemistry Principles in the Synthesis and Application of Cyclohexylacetic Acid Derivatives

Implementation of Green Chemistry Principles in Organic Synthesis

The core tenets of green chemistry offer a framework for developing more sustainable chemical transformations. nih.govmdpi.com For the synthesis of cyclohexylacetic acid derivatives, these principles guide the design of reactions that are not only efficient but also minimize environmental impact.

Atom Economy and Reaction Mass Efficiency Assessments

Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgscranton.edu An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. libretexts.org Reaction Mass Efficiency (RME) provides a more comprehensive assessment by considering the masses of all reagents used, including solvents and catalysts. buecher.deresearchgate.netjetir.org

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Equation | Theoretical Atom Economy | Example |

|---|---|---|---|

| Addition | A + B → C | 100% | Hydrogenation of an alkene |

| Rearrangement | A → B | 100% | Claisen rearrangement |

| Substitution | A + B → C + D | < 100% | Williamson ether synthesis |

This table illustrates the inherent atom economy of different reaction types, highlighting the preference for addition and rearrangement reactions in green synthesis.

By focusing on catalytic routes and addition reactions, the atom economy for the synthesis of cyclohexylacetic acid derivatives can be significantly improved. buecher.de For example, the direct catalytic hydrogenation of a corresponding substituted phenylacetic acid to yield a cyclohexylacetic acid derivative is a highly atom-economical process.

Waste Minimization and Prevention Strategies

A primary goal of green chemistry is the prevention of waste at its source. nih.gov This involves designing synthetic routes that minimize the formation of byproducts and facilitate the recovery and reuse of materials. webofjournals.com In the context of producing acetic acid derivatives, waste can arise from spent catalysts, byproducts, and solvents. webofjournals.com

Strategies for waste minimization in the synthesis of compounds like 2-(2-methylcyclohexyl)acetic acid include:

Catalyst Selection: Utilizing highly active and selective catalysts to reduce the formation of unwanted side products.

Solvent Choice: Employing greener solvents that are less toxic and can be easily recycled, or ideally, conducting reactions under solvent-free conditions. cmu.edu

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and selectivity, thereby reducing waste. webofjournals.com

Byproduct Valorization: Exploring potential applications for any unavoidable byproducts to create a more circular economy. srmap.edu.in

For instance, in the production of acetic acid, which is a foundational chemical, efforts are made to recover and reuse catalysts and to find value in byproducts to prevent environmental pollution. webofjournals.comresearchgate.net Similar principles can be applied to the synthesis of more complex derivatives.

Development of Sustainable Synthetic Methodologies

The development of novel and sustainable synthetic methods is crucial for the practical implementation of green chemistry. This section explores the role of catalysis, solvent-free conditions, and alternative energy sources in the synthesis of cyclohexylacetic acid derivatives.

Catalysis as a Green Chemistry Tool and Catalyst Recyclability

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. nih.gov Both homogeneous and heterogeneous catalysts play a vital role. In the synthesis of cyclohexylacetic acid derivatives, catalytic hydrogenation is a key step. The use of recyclable heterogeneous catalysts, such as metals supported on materials like alumina (B75360), offers significant advantages in terms of waste reduction and process economics. rsc.org

Biocatalysis, the use of enzymes as catalysts, is a particularly green approach. rsc.org Enzymes operate under mild conditions, often in aqueous environments, and exhibit high specificity, which can simplify purification processes and reduce waste. For example, enzymes like nitrilases have been employed in the synthesis of derivatives related to cyclohexylacetic acid.

Table 2: Comparison of Catalytic Approaches

| Catalyst Type | Advantages | Disadvantages | Recyclability |

|---|---|---|---|

| Homogeneous | High activity and selectivity | Difficult to separate from product | Often poor |

| Heterogeneous | Easy separation and recycling | May have lower activity than homogeneous counterparts | Generally good |

This interactive table allows for a comparison of different catalyst types, aiding in the selection of the most sustainable option for a given transformation.

The development of catalysts that can be easily recovered and reused multiple times without significant loss of activity is a key area of research. rsc.org

Solvent-Free Reaction Conditions

Organic solvents are a major contributor to chemical waste and environmental pollution. cmu.edu Performing reactions under solvent-free conditions, or in the solid state, can eliminate this issue entirely. cmu.educardiff.ac.uk These reactions can lead to improved yields, shorter reaction times, and easier product purification. cmu.edu

For example, certain cycloaddition and condensation reactions can be carried out by simply mixing the solid reactants and heating, sometimes with microwave irradiation to accelerate the process. cmu.eduresearchgate.net While not always feasible, the exploration of solvent-free conditions for steps in the synthesis of this compound could offer significant environmental benefits.

Application of Alternative Energy Sources (e.g., Microwave-Assisted, Ultrasound)

Alternative energy sources like microwave irradiation and ultrasound can significantly enhance the efficiency and sustainability of chemical reactions. youtube.com

Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. youtube.comrsc.orgnih.gov The direct and efficient heating of the reaction mixture by microwaves can also reduce energy consumption compared to conventional heating methods. youtube.com The synthesis of various heterocyclic compounds, which can be structurally related to precursors of cyclohexylacetic acid derivatives, has been successfully achieved using microwave assistance. researchgate.netrsc.org

Sonochemistry , the application of ultrasound to chemical reactions, can also provide significant benefits. taylorfrancis.com The intense local heating and pressure generated by acoustic cavitation can accelerate reactions, improve mass transfer, and enable reactions to occur at lower bulk temperatures. illinois.edu Ultrasound has been used to promote a variety of organic reactions, including condensations and catalyst activation, and can be particularly useful in solvent-free systems. abertay.ac.ukmdpi.comresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetic Acid |

| Phenylacetic Acid |

| Alumina |

This table provides a quick reference for the chemical compounds discussed in this article.

Process Intensification and Streamlining for Reduced Environmental Footprint

Process intensification involves developing innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. For the synthesis of this compound and its derivatives, techniques such as continuous flow synthesis and microwave-assisted synthesis offer significant advantages over traditional batch processing. google.comnih.gov

Microwave-assisted synthesis is another powerful tool for process intensification. researchgate.net Microwave energy directly heats the reaction mixture, leading to rapid temperature increases and significantly shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to various organic transformations, including esterification. scispace.com The acetylation of hydroxyl groups, a similar reaction to the esterification step in producing cyclohexylacetic acid derivatives, has been shown to be highly efficient under microwave irradiation, often resulting in higher yields and cleaner reactions in minutes, compared to hours with conventional methods. researchgate.netscispace.com Applying this to the synthesis of this compound or its esters could drastically reduce energy consumption and improve throughput. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Hydrogenation

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | Large, single vessel | Small, continuous stream in a reactor tcichemicals.com |

| Heat Transfer | Often inefficient, potential for hot spots | Highly efficient due to high surface-to-volume ratio tcichemicals.com |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Inherently safer due to small reaction volume and better control tcichemicals.comnih.gov |

| Reaction Time | Typically longer (hours to days) | Significantly shorter (seconds to minutes) researchgate.netflinders.edu.au |

| Process Control | More difficult to control temperature and mixing | Precise control over reaction parameters (temp, pressure, time) tcichemicals.com |

| Scalability | Challenging, often requires re-optimization | Simpler, by running the system for a longer duration ("scaling-out") |

| Waste Generation | Higher due to side reactions and workup | Minimized due to higher selectivity and in-line processing flinders.edu.au |

Design for Safer Solvents and Auxiliaries in Cyclohexylacetic Acid Synthesis

The principle of using safer solvents and auxiliaries is central to green chemistry, aiming to eliminate or reduce the use of hazardous substances. usc.edu In the multi-step synthesis of this compound, which involves hydrogenation and esterification, traditional solvents like benzene, toluene, or chlorinated hydrocarbons are often used. globethesis.comgoogle.com These solvents pose significant health and environmental risks. nih.gov

The goal is to replace these problematic solvents with greener alternatives without compromising reaction efficiency. For the hydrogenation of an aromatic precursor like o-cresol (B1677501), solvents such as methylcyclohexane (B89554) are already used in some patented processes, which is a step towards greener chemistry. google.com Further improvements can be made by substituting solvents like hexane (B92381) with heptane, which is less neurotoxic. thecalculatedchemist.com For chromatographic purification steps, replacing dichloromethane (B109758) (DCM) with blends like ethyl acetate (B1210297)/ethanol or heptane/ethyl acetate has proven effective and is significantly safer. nih.govusc.edu

In the esterification step to form derivatives, a solvent-free approach is a highly attractive green option. google.com A patented method for preparing ortho-methylcyclohexyl acetate demonstrates a solvent-free reaction using a solid acid catalyst (a sulfonic acid ion-exchange resin), which can be easily filtered and potentially reused. google.comnih.gov When a solvent is necessary for solubility or temperature control, options like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, or cyclopentyl methyl ether (CPME) are considered greener alternatives to traditional ether solvents like THF or diethyl ether due to their higher boiling points, lower water solubility, and improved stability.

Table 3: Safer Solvent Alternatives for Cyclohexylacetic Acid Synthesis

| Conventional Solvent | Potential Safer Alternative(s) | Application Step | Rationale for Change |

| Benzene, Toluene | Heptane, Methylcyclohexane google.comthecalculatedchemist.com | Hydrogenation, Extraction | Reduced toxicity and environmental persistence. |

| Dichloromethane (DCM) | Ethyl acetate/Ethanol blend, Heptane/Ethyl acetate blend nih.govusc.edu | Chromatography, Extraction | Lower toxicity, non-chlorinated, reduced environmental impact. |

| Diethyl Ether, THF | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Extraction, Reaction Medium | Higher boiling point (less volatile), lower peroxide formation, often bio-based (2-MeTHF). |

| Hexane | Heptane thecalculatedchemist.com | Chromatography, Extraction | Significantly lower neurotoxicity. |

| N/A (Solvent-based) | Solvent-free conditions google.com | Esterification | Eliminates solvent waste, simplifies workup, reduces cost. google.com |

Potential Applications in Advanced Organic Synthesis and Materials Science Involving 2 2 Methylcyclohexyl Acetic Acid Frameworks

Precursors for Novel Polymer and Material Development

The presence of a carboxylic acid functional group theoretically allows 2-(2-methylcyclohexyl)acetic acid to act as a monomer in polymerization reactions. Specifically, it could undergo polycondensation reactions with diols or other suitable co-monomers to form polyesters. The bulky and non-planar 2-methylcyclohexyl group would likely impart unique properties to such a polymer, potentially influencing its thermal stability, solubility, and mechanical characteristics.

Nevertheless, a review of the current materials science literature does not show documented instances of this compound being utilized as a monomer for the development of new polymers or materials. General principles of polymerization suggest that acetic acid and its derivatives can be challenging to polymerize directly and often require conversion to more reactive forms, such as vinyl esters. researchgate.net There is no specific research available detailing such modifications or polymerization studies for this compound.

Function as Chemical Building Blocks for Functional Molecules